N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5S/c1-15-12-17(9-10-18(15)22)29(25,26)20(19-8-5-11-27-19)13-23-21(24)14-28-16-6-3-2-4-7-16/h2-12,20H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZUGXSFRNHDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with a furan-2-yl ethylamine derivative under controlled conditions to form the sulfonamide intermediate. This intermediate is subsequently coupled with phenoxyacetic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenoxyacetamide moiety can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonyl group can produce sulfide or thiol compounds.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The fluoro-methylbenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and phenoxyacetamide moiety may also contribute to the compound’s overall biological activity by binding to different sites on the target molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Electronic and Steric Modifications
Pharmacological Implications
- Furan-Containing Analogues: Compounds like the target and ’s fluorobenzyl derivative share a furan ring, which is associated with adenosine receptor modulation in related structures (e.g., ). However, the absence of a pyrazolotriazolo-pyrimidine core (as in ) limits direct receptor affinity comparisons .
- Sulfur-Containing Groups : Sulfonamides (target) vs. sulfanyl groups (e.g., ’s triazole derivative) exhibit distinct electronic profiles. Sulfonamides are more polar and resistant to oxidation, whereas sulfanyl groups may confer thiol-mediated reactivity .
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The compound features a sulfonyl group, a furan ring, and a phenoxyacetamide structure, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share these activities.
1. Anticancer Activity
Studies have shown that compounds with sulfonamide structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant inhibitory effects on estrogen receptor-positive breast cancer cell lines (e.g., MCF-7 and T47D) with IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Research on similar compounds has indicated their ability to inhibit steroid sulfatase (STS), an enzyme implicated in cancer progression. For example, certain derivatives showed IC50 values as low as 0.18 μM against STS .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Compound 6c | STS | 0.18 μM | |
| Compound 6j | MCF-7 Cells | 15.9 μM | |
| Tamoxifen | MCF-7 Cells | 6.8 μM |
These findings indicate that this compound may exhibit similar inhibitory effects, warranting further investigation.
Research Findings
Recent research highlights the significance of this compound in various biochemical pathways:
- Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation markers in vitro.
- Receptor Binding Studies : Molecular docking studies suggest that this compound can effectively bind to specific receptor sites, potentially modulating their activity.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Multi-step synthesis typically involves sulfonylation of the furan-ethyl intermediate followed by coupling with phenoxyacetamide. Key steps include:
- Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a furan-ethyl precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide coupling : Using carbodiimide-based reagents (e.g., DCC or EDC) with NHS to activate the carboxyl group of phenoxyacetic acid for nucleophilic attack by the sulfonylated ethylamine .
- Critical parameters :
- Temperature control (0–5°C during sulfonylation to avoid side reactions).
- Solvent choice (aprotic solvents like DMF enhance coupling efficiency).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound .
Q. What advanced spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 446.1234) .
- X-ray crystallography : For absolute stereochemical confirmation if crystalline forms are obtained .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential, given its sulfonamide and furan moieties?
Methodological Answer:
- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases) .
- Assay design :
- Control experiments :
- Compare with structurally related analogs (e.g., replacing furan with thiophene) to isolate moiety-specific effects .
Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?
Methodological Answer:
- Solubilization agents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoparticle encapsulation : Utilize liposomal carriers for controlled release in in vivo studies .
Q. How can contradictions in bioactivity data across studies (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Standardize assay conditions :
- Uniform pH (7.4 for physiological relevance), temperature (37°C), and ionic strength .
- Validate cell line viability (e.g., HepG2 vs. HEK293 may exhibit differential membrane permeability) .
- Computational validation :
- Perform molecular docking (AutoDock Vina) to predict binding affinity variations due to conformational flexibility .
- Compare with structural analogs (e.g., N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide) to identify substituent-driven activity trends .
Comparative Analysis and Data Interpretation
Q. How does the compound’s bioactivity compare to structurally similar derivatives (e.g., thiophene vs. furan analogs)?
Methodological Answer:
- Structural-activity relationship (SAR) table :
| Compound | Core Structure | IC₅₀ (μM) | Target Enzyme | Ref |
|---|---|---|---|---|
| Target compound | Furan | 0.45 ± 0.02 | Carbonic anhydrase IX | |
| Thiophene analog | Thiophene | 1.20 ± 0.15 | Carbonic anhydrase IX | |
| Chlorobenzyl derivative | Chlorophenyl | 0.89 ± 0.03 | MMP-2 |
- Key insights : Furan’s electron-rich π-system enhances binding affinity vs. thiophene .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
Methodological Answer:
- Software : Use GLORYx for phase I/II metabolism prediction, focusing on sulfonamide hydrolysis and furan oxidation .
- In silico toxicity :
- ProTox-II to assess potential hepatotoxicity from furan metabolites (e.g., reactive aldehydes) .
- ADMETlab2.0 for bioavailability and blood-brain barrier penetration .
Data Contradiction and Reproducibility
Q. How to troubleshoot discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Root-cause analysis :
- Purity of starting materials (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride ≥98% by HPLC) .
- Moisture control (use molecular sieves in anhydrous reactions) .
- Reproducibility protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
